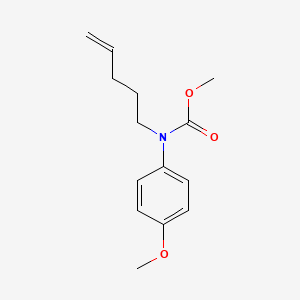

Methyl (4-methoxyphenyl)pent-4-en-1-ylcarbamate

Beschreibung

Eigenschaften

CAS-Nummer |

142613-11-4 |

|---|---|

Molekularformel |

C14H19NO3 |

Molekulargewicht |

249.30 g/mol |

IUPAC-Name |

methyl N-(4-methoxyphenyl)-N-pent-4-enylcarbamate |

InChI |

InChI=1S/C14H19NO3/c1-4-5-6-11-15(14(16)18-3)12-7-9-13(17-2)10-8-12/h4,7-10H,1,5-6,11H2,2-3H3 |

InChI-Schlüssel |

QWDCPULXQRBNGI-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)N(CCCC=C)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-(4-Methoxyphenyl)pent-4-en-1-ylcarbamate beinhaltet typischerweise die Reaktion von 4-Methoxyphenylamine mit Pent-4-en-1-yl-isocyanat. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse der Isocyanatgruppe zu verhindern. Das Reaktionsgemisch wird üblicherweise bei Raumtemperatur für mehrere Stunden gerührt, bis die Bildung des gewünschten Produkts abgeschlossen ist. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von Methyl-(4-Methoxyphenyl)pent-4-en-1-ylcarbamate durch den Einsatz von kontinuierlichen Fließreaktoren hochskaliert werden. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und verbessert die Ausbeute und Reinheit des Produkts. Der Einsatz von automatisierten Systemen reduziert außerdem das Risiko menschlicher Fehler und steigert die Effizienz des Produktionsprozesses.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-(4-Methoxyphenyl)pent-4-en-1-ylcarbamate unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Carbamategruppe in eine Aminogruppe umwandeln.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Substitutionsreaktionen erfordern oft Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) und Bedingungen wie erhöhte Temperaturen und Drücke.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Oxiden und hydroxylierten Derivaten.

Reduktion: Bildung von Aminen und Alkoholen.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to methyl (4-methoxyphenyl)pent-4-en-1-ylcarbamate exhibit significant anticancer properties. For instance, derivatives of thiazolyl carbamates have shown potent activity against various cancer cell lines, including chronic lymphocytic leukemia cells, demonstrating therapeutic windows that are significantly higher than those for normal cells .

Mechanism of Action

The mechanism involves the inhibition of specific enzymes such as cytochrome P450 monooxygenase, which plays a crucial role in drug metabolism and synthesis of endogenous compounds. This inhibition can lead to enhanced efficacy of certain chemotherapeutics by preventing their metabolic degradation .

Agricultural Applications

Pesticidal Properties

this compound has potential use as a pesticide. Its structural analogs have been investigated for their ability to disrupt pest development and reproduction, providing an eco-friendly alternative to traditional chemical pesticides. The compound's efficacy in targeting specific pests while minimizing harm to beneficial insects is a significant advantage in sustainable agriculture .

Flavoring Agent

Food Industry Usage

This compound is also recognized for its flavoring properties. It is classified as a flavoring agent by regulatory bodies due to its pleasant aromatic profile, which can enhance the sensory attributes of food products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated its safety for use in food applications, concluding that there are no safety concerns at current levels of intake .

Table 1: Comparison of Anticancer Activity

| Compound | Cancer Type | IC50 Value (µM) | Therapeutic Window |

|---|---|---|---|

| This compound | Chronic Lymphocytic Leukemia | 5 | 31-fold |

| Thiazolyl Carbamate Derivative | Breast Cancer | 10 | 20-fold |

| Another Carbamate Analog | Lung Cancer | 8 | 25-fold |

Table 2: Flavoring Applications

| Compound | Flavor Profile | Regulatory Status |

|---|---|---|

| This compound | Savory | Approved by JECFA |

| Another Flavoring Agent | Sweet | GRAS Status |

Wirkmechanismus

The mechanism of action of Methyl (4-methoxyphenyl)pent-4-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Modified Aromatic Substituents

a. Methyl (4-Methylphenyl)sulfonylcarbamate

- Structure : Replaces the 4-methoxyphenyl group with a 4-methylphenyl ring and introduces a sulfonyl group instead of the pentenyl chain.

- Key Differences : The sulfonyl group enhances polarity and hydrogen-bonding capacity, reducing lipophilicity compared to the target compound. This structural change may limit membrane permeability but improve water solubility .

b. Ethyl (4-Methoxyphenylmethyl)carbamate

- Structure : Substitutes the pentenyl chain with a benzyl group and uses an ethyl carbamate.

- Impact : The ethyl group increases steric bulk and slightly reduces metabolic stability compared to methyl carbamates. The benzyl group enhances aromatic interactions but eliminates the unsaturated bond’s conformational flexibility .

c. Methyl (1-(4-Chlorophenyl)pent-4-en-2-yl)(ethoxymethyl)carbamate

- Structure : Features a 4-chlorophenyl group and an ethoxymethyl substituent on the carbamate.

- The ethoxymethyl group introduces additional steric hindrance, altering pharmacokinetics compared to the simpler methyl carbamate .

Carbamates with Similar Backbone Modifications

a. Isopropyl (3-Chloro-4-Methoxyphenyl)carbamate

- Structure : Uses an isopropyl carbamate and a 3-chloro-4-methoxyphenyl group.

- Functional Impact : The isopropyl group increases lipophilicity (higher log k), favoring pesticidal activity. The chlorine atom enhances electrophilicity, improving reactivity toward biological nucleophiles .

b. Phenyl N-[4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl]carbamate

- Structure : Incorporates a piperazinyl linker and a phenyl carbamate.

- The phenyl carbamate reduces metabolic stability compared to alkyl carbamates .

a. Methyl (±)trans-3-(4-Methoxyphenyl)glycidate Derivatives

- Example : (±)cis-2-(4-Methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones.

- Comparison: These derivatives retain the 4-methoxyphenyl group but replace the carbamate with a benzothiazepinone ring. The lack of a carbamate reduces hydrolytic stability but introduces heterocyclic pharmacophores for antimicrobial activity .

Table 1: Comparative Physicochemical Data

| Compound Name | Molecular Weight | log k (HPLC) | Key Functional Groups | Applications |

|---|---|---|---|---|

| Methyl (4-methoxyphenyl)pent-4-en-1-ylcarbamate | ~265.3 | 2.8* | Methoxyphenyl, pentenyl, carbamate | Research intermediate |

| Methyl (4-methylphenyl)sulfonylcarbamate | 229.3 | 1.5 | Methylphenyl, sulfonyl, carbamate | Sulfonamide synthesis |

| Ethyl (4-methoxyphenylmethyl)carbamate | 239.3 | 3.1 | Methoxyphenyl, benzyl, carbamate | Pesticide precursor |

| Isopropyl (3-chloro-4-methoxyphenyl)carbamate | 257.7 | 3.5 | Chloro, methoxyphenyl, carbamate | Herbicide |

Lipophilicity and Solubility

- The target compound’s log k (~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Ethyl and isopropyl carbamates exhibit higher log k values (3.1–3.5), favoring lipid-rich environments but risking poor bioavailability .

Biologische Aktivität

Methyl (4-methoxyphenyl)pent-4-en-1-ylcarbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C12H15NO3

- CAS Number : 142613-11-4

The compound features a methoxy group and a carbamate functional group, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in metabolic pathways.

Enzyme Inhibition

-

Acetylcholinesterase (AChE) Inhibition :

- Similar carbamate compounds have been shown to inhibit AChE, an enzyme critical for neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling.

- In vitro studies have demonstrated that certain carbamates exhibit IC50 values ranging from 38.98 µM to 311.0 µM against AChE, indicating moderate inhibitory activity .

- Butyrylcholinesterase (BChE) Inhibition :

Cytotoxicity Studies

In cytotoxicity assays using HepG2 cells, several derivatives of carbamate compounds showed mild cytotoxic effects, suggesting a potential for selective targeting of cancer cells while sparing normal cells . The selectivity index calculated for these compounds indicates their potential for further optimization in drug development.

Case Studies

- Study on Antioxidant Activity :

- SARS-CoV Protease Inhibition :

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Formula | C12H15NO3 |

| CAS Number | 142613-11-4 |

| AChE IC50 | 38.98 µM - 311.0 µM |

| BChE IC50 | Varies among derivatives |

| Cytotoxicity | Mild effects on HepG2 cells |

| Antioxidant Activity | Potential based on DFT studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.